Imidazo[1,5-a]pyridine-1-carboxaldehyde, 7-chloro-3-(dimethylamino)-
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Overview
Description
Imidazo[1,5-a]pyridine-1-carboxaldehyde, 7-chloro-3-(dimethylamino)- is a heterocyclic compound that has garnered significant interest due to its unique chemical structure and versatile applications. This compound is part of the imidazo[1,5-a]pyridine family, known for its presence in various pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,5-a]pyridine-1-carboxaldehyde, 7-chloro-3-(dimethylamino)- typically involves cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . One common method includes the reaction of 2-aminopyridine with α-haloketones under basic conditions, followed by cyclization and functional group modifications to introduce the chloro and dimethylamino groups .
Industrial Production Methods
Industrial production of this compound often employs scalable methods such as continuous flow synthesis and microwave-assisted synthesis to enhance yield and reduce reaction times. These methods ensure the efficient production of the compound while maintaining high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,5-a]pyridine-1-carboxaldehyde, 7-chloro-3-(dimethylamino)- undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Halogen exchange or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or thiols.
Major Products
The major products formed from these reactions include various substituted imidazo[1,5-a]pyridines, which can be further functionalized for specific applications .
Scientific Research Applications
Imidazo[1,5-a]pyridine-1-carboxaldehyde, 7-chloro-3-(dimethylamino)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of optoelectronic devices, sensors, and imaging agents.
Mechanism of Action
The mechanism of action of imidazo[1,5-a]pyridine-1-carboxaldehyde, 7-chloro-3-(dimethylamino)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . These interactions lead to alterations in cellular pathways, contributing to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Imidazo[1,2-a]pyridine
- Imidazo[4,5-b]pyridine
- Imidazo[1,5-a]quinoline
Uniqueness
Imidazo[1,5-a]pyridine-1-carboxaldehyde, 7-chloro-3-(dimethylamino)- stands out due to its unique substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the chloro and dimethylamino groups enhances its potential for diverse applications compared to other imidazo[1,5-a]pyridine derivatives .
Properties
CAS No. |
170145-25-2 |
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Molecular Formula |
C10H10ClN3O |
Molecular Weight |
223.66 g/mol |
IUPAC Name |
7-chloro-3-(dimethylamino)imidazo[1,5-a]pyridine-1-carbaldehyde |
InChI |
InChI=1S/C10H10ClN3O/c1-13(2)10-12-8(6-15)9-5-7(11)3-4-14(9)10/h3-6H,1-2H3 |
InChI Key |
FTYLKJCASNNBJS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=C2N1C=CC(=C2)Cl)C=O |
Origin of Product |
United States |
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